molecular formula C7H4BrN3O B1449159 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one CAS No. 794591-77-8

7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one

Cat. No. B1449159
Key on ui cas rn: 794591-77-8
M. Wt: 226.03 g/mol
InChI Key: KSZMKWQAQIMWIV-UHFFFAOYSA-N
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Patent
US07329659B2

Procedure details

2,2,6,6-Tetramethylpiperidine (9.58 mL, 56.4 mmol) was dissolved in dry THF (100 mL), and cooled to 0° C., whilst n-butyllithium (1.6M in hexanes, 35.2 mL, 56.43 mmol) was added over 15 min. The resulting solution was cooled to −78° C., and 6-bromonicotinic acid (3.8 g, 18.8 mmol.) was added as a solid in four equal portions, with stirring over 10 min. Stirring was continued at this temperature for 1.5 h, and the resulting deep-red solution was treated with dry DMF (10 mL) and allowed to warm to room temperature overnight. The mixture was poured onto water (200 mL) and acidified with 1M HCl, and the aqueous phase was extracted with EtOAc (×4). The combined organic phases were washed (brine), dried (sodium sulfate) and concentrated to give a yellow oil, which was dissolved in THF (25 mL) and treated with hydrazine (1M in THF, 19 mL). The precipitate was filtered, and dissolved in ethanol (50 mL) and heated to reflux in the presence of potassium acetate (5 g). The mixture was concentrated under reduced pressure and the brown oily solid was triturated with diethyl ether and the ethereal solution was subjected to flash chromatography (50% ethyl acetate/isohexane) to give a white solid (0.5 g, 12%). 1H NMR (400 MHz) DMSO-d6 δ: 8.21 (1H, s), 8.36 (1H, s), 9.20 (1H, s), 13.09, (1H, s). MS (ES M+1) 226/228.
Quantity
9.58 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35.2 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
19 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Yield
12%

Identifiers

REACTION_CXSMILES
CC1(C)CCC[C:4](C)(C)[NH:3]1.C([Li])CCC.[Br:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=O)=[CH:19][N:18]=1.Cl.[NH2:27]N>C1COCC1.CN(C=O)C>[Br:16][C:17]1[N:18]=[CH:19][C:20]2[C:21](=[O:23])[NH:27][N:3]=[CH:4][C:24]=2[CH:25]=1

Inputs

Step One
Name
Quantity
9.58 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
35.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
19 mL
Type
reactant
Smiles
NN
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to −78° C.
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at this temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured onto water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (×4)
WASH
Type
WASH
Details
The combined organic phases were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in the presence of potassium acetate (5 g)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the brown oily solid was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC2=C(C(NN=C2)=O)C=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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